N-(2-(benzofuran-2-yl)-2-methoxyethyl)-2,5-dimethoxybenzenesulfonamide
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Overview
Description
N-(2-(benzofuran-2-yl)-2-methoxyethyl)-2,5-dimethoxybenzenesulfonamide is a complex organic compound that features a benzofuran moiety, a methoxyethyl group, and a dimethoxybenzenesulfonamide group. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Scientific Research Applications
N-(2-(benzofuran-2-yl)-2-methoxyethyl)-2,5-dimethoxybenzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s biological activities make it a candidate for studying anti-tumor, antibacterial, and anti-viral properties.
Medicine: Its potential therapeutic effects are being explored for the treatment of various diseases, including cancer and viral infections.
Mechanism of Action
Safety and Hazards
Future Directions
Benzofuran derivatives have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . Future research may focus on developing new benzofuran derivatives with enhanced biological activities and improved safety profiles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(benzofuran-2-yl)-2-methoxyethyl)-2,5-dimethoxybenzenesulfonamide typically involves multiple steps, starting with the preparation of the benzofuran core. One common method involves the cyclization of o-hydroxyacetophenones under basic conditions . The methoxyethyl group can be introduced through etherification reactions, while the sulfonamide group is typically added via sulfonation reactions using appropriate sulfonating agents .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize side reactions. This could include the use of microwave-assisted synthesis to enhance reaction rates and yields . Additionally, the use of continuous flow reactors could be explored to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(2-(benzofuran-2-yl)-2-methoxyethyl)-2,5-dimethoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized to form quinone derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran moiety can yield quinone derivatives, while reduction of the sulfonamide group can produce amines .
Comparison with Similar Compounds
Similar Compounds
Benzothiophene derivatives: These compounds share a similar structure with benzofuran derivatives but contain a sulfur atom instead of an oxygen atom in the heterocyclic ring.
Benzofuran derivatives: Other benzofuran derivatives with different substituents can exhibit similar biological activities.
Uniqueness
N-(2-(benzofuran-2-yl)-2-methoxyethyl)-2,5-dimethoxybenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both methoxy and sulfonamide groups enhances its solubility and binding affinity to target proteins, making it a promising candidate for further research and development .
Properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2,5-dimethoxybenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO6S/c1-23-14-8-9-16(24-2)19(11-14)27(21,22)20-12-18(25-3)17-10-13-6-4-5-7-15(13)26-17/h4-11,18,20H,12H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYGGQRGXTOJADJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NCC(C2=CC3=CC=CC=C3O2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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